

A Comparative Guide to the Identification of Anastrozole Related Compounds and Impurities

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Compound of Interest		
Compound Name:	5-Dibromomethyl anastrozole	
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For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Anastrozole is of paramount importance. Anastrozole, a potent non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] The presence of impurities, which can originate from the manufacturing process, degradation, or storage, can potentially impact the efficacy and safety of the final drug product.[3][4][5] This guide provides a comparative overview of the identification and analysis of Anastrozole-related compounds and impurities, supported by experimental data and detailed methodologies.

Anastrozole and its Related Compounds

Anastrozole's chemical name is $\alpha^1, \alpha^1, \alpha^3, \alpha^3$ -Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, with a molecular formula of $C_{17}H_{19}N_5$.[1] Impurities can be classified as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. This guide focuses on organic impurities, which include starting materials, by-products, intermediates, and degradation products.[6]

A number of related compounds and impurities of Anastrozole have been identified and are crucial for quality control and stability testing.[1][6] These are often synthesized or isolated for use as reference standards in analytical testing.[1][6][7]

Table 1: Key Anastrozole Related Compounds and Impurities



Compound Name	Other Names/Impurit y Designation	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Anastrozole	-	C17H19N5	293.37	120511-73-1
Anastrozole Related Compound A	2,2'-(5-methyl- 1,3- phenylene)bis(2- methylpropanenit rile)	C15H18N2	242.32	120511-72-0
Anastrozole Impurity A	α-Desmethyl Anastrozole	C16H17N5	279.34	1215780-15-6
Anastrozole Impurity B	Anastrozole Dimer Impurity	С30Н31N9	517.63	1216898-82-6
Anastrozole Impurity C	2,2'-[5- (Bromomethyl)be nzene-1,3- diyl]bis(2- methylpropanenit rile)	C15H17BrN2	305.21	120511-84-4
Anastrozole Impurity D	2,2'-[5- (Dibromomethyl) benzene-1,3- diyl]bis(2- methylpropanenit rile)	C15H16Br2N2	384.11	1027160-12-8
Anastrozole Impurity E	2,2'-[5- (Hydroxymethyl) benzene-1,3- diyl]bis(2- methylpropanenit rile)	C15H18N2O	242.32	120511-88-8
Anastrozole Impurity G	Anastrozole Isomer	C17H19N5	293.37	120511-92-4



Anastrozole Impurity I	C15H17CIN2	260.76	120511-91-3
Anastrozole Diamide Impurity	C17H23N5O2	329.4	120512-04-1

Source: Data compiled from multiple sources.[1][2][8]

Analytical Methodologies for Impurity Identification

The accurate identification and quantification of Anastrozole impurities are critical for regulatory compliance and patient safety.[3] High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is the most common technique employed.[9][10][11] For structural elucidation and confirmation of impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[9][10][11]

Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of known and unknown impurities in Anastrozole bulk drug and pharmaceutical dosage forms.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 μm particle size.[9]
- Mobile Phase: A gradient mixture of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).[9]
- Flow Rate: 1.0 mL/min.[9][10]
- Detection: UV at 215 nm.[9]
- Injection Volume: 10 μL.[11]
- Column Temperature: Ambient.[10]



 Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[9]

2. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[9][12] Anastrozole is subjected to stress conditions as per ICH guidelines, including:

- Acid Hydrolysis: 0.1N HCl at 80°C for 2 hours.
- Base Hydrolysis: 0.1N NaOH at 80°C for 2 hours. Anastrozole is reported to be more unstable in alkaline conditions.[12][13]
- Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours. The drug is found to be particularly susceptible to oxidation.[9][13]
- Thermal Degradation: 105°C for 24 hours.
- Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light.

The stressed samples are then analyzed by a validated stability-indicating HPLC method to separate the degradation products from the parent drug.[9]

Performance Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, stability testing, or characterization of unknown impurities.

Table 2: Comparison of HPLC Method Performance for Anastrozole and Related Compounds



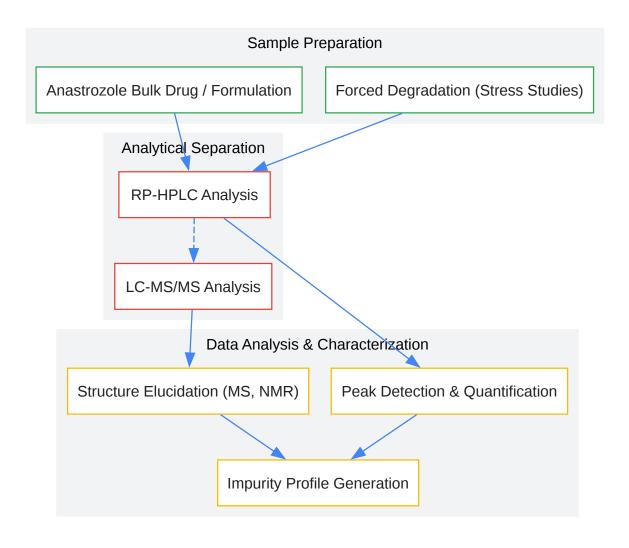
Parameter	Method 1 (Isocratic RP- HPLC)	Method 2 (Gradient RP- HPLC)
Column	C18 (e.g., Welchrom C18, 250mm x 4.6mm, 5μm)[14]	Inertsil ODS-3V (250mm x 4.6mm, 5μm)[9]
Mobile Phase	10mM Phosphate buffer (pH 3.0): Acetonitrile (50:50 v/v) [14]	Gradient of Water and Acetonitrile[9]
Flow Rate	1.0 mL/min[14]	1.0 mL/min[9]
Detection	UV at 215 nm[14]	UV at 215 nm[9]
Run Time	~12 min[14]	~40 min[10]
Linearity Range (Anastrozole)	2-10 μg/mL[14]	LOQ to 0.600 µg/mL for related compounds[9]
Correlation Coefficient (r²)	0.999[14]	Not explicitly stated for Anastrozole
LOQ (Related Compounds)	Not specified	RC-A: 0.05 μg/mL, RC-B: 0.03 μg/mL, RC-C: 0.03 μg/mL, RC- D: 0.06 μg/mL, RC-E: 0.06 μg/mL[9]
Application	Routine QC of bulk and dosage forms[14]	Stability-indicating method for impurity estimation[9]

Visualizing Workflows and Pathways

Experimental Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of Anastrozole impurities.





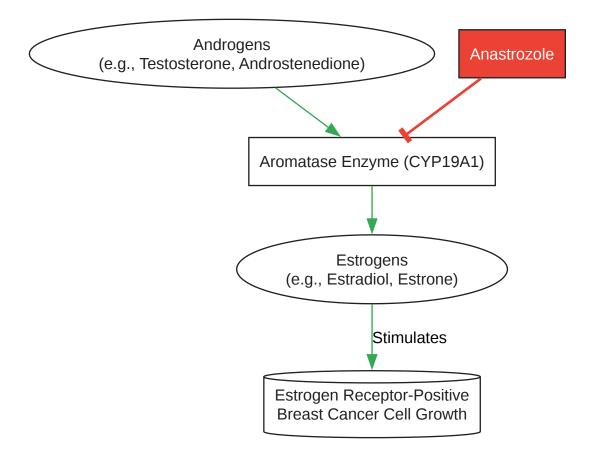
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Caption: Workflow for Anastrozole impurity identification.

Anastrozole's Mechanism of Action: Aromatase Inhibition

Anastrozole functions by inhibiting the aromatase enzyme, which is responsible for the final step in the biosynthesis of estrogens. This diagram outlines the simplified signaling pathway.





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